2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-3-FURANCARBOXYLIC ACID is a complex organic compound characterized by its unique structural features. This compound is part of the benzodioxane family, known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-3-FURANCARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide and catalytic amounts of lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-3-FURANCARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-3-FURANCARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and enzyme inhibitory activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and enzyme-related disorders.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-3-FURANCARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by blocking the folate synthesis pathway, which is crucial for bacterial proliferation . Additionally, it can act as an enzyme inhibitor, affecting various biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial and enzyme inhibitory properties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another compound with similar structural features and biological activities.
Uniqueness
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-3-FURANCARBOXYLIC ACID stands out due to its unique combination of a benzodioxane moiety and a tetrahydrofuran carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12O6 |
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Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C13H12O6/c14-11-6-8(13(15)16)12(19-11)7-1-2-9-10(5-7)18-4-3-17-9/h1-2,5,8,12H,3-4,6H2,(H,15,16) |
InChI Key |
XRSPFSAIGMZJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3C(CC(=O)O3)C(=O)O |
Origin of Product |
United States |
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